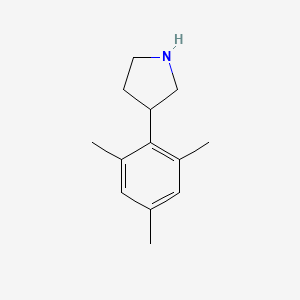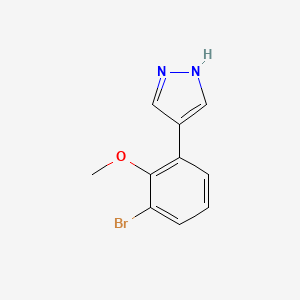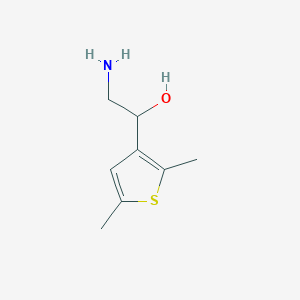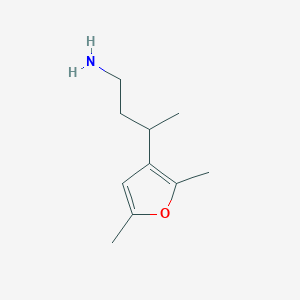
3-(2,5-Dimethylfuran-3-yl)butan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,5-Dimethylfuran-3-yl)butan-1-amine is an organic compound with the molecular formula C10H17NO It is a derivative of furan, a heterocyclic organic compound, and contains an amine functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-Dimethylfuran-3-yl)butan-1-amine typically involves the reaction of 2,5-dimethylfuran with a suitable amine precursor. One common method is the Paal–Knorr reaction, where 2,5-dimethylfuran undergoes a condensation reaction with an amine, such as butan-1-amine, under acidic conditions . The reaction is typically carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yields and purity, and may include additional steps such as purification and isolation of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
3-(2,5-Dimethylfuran-3-yl)butan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amine group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or secondary amines .
Wissenschaftliche Forschungsanwendungen
3-(2,5-Dimethylfuran-3-yl)butan-1-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of various chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(2,5-Dimethylfuran-3-yl)butan-1-amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and interact with various enzymes and receptors, influencing biological processes. The furan ring may also participate in electron transfer reactions, contributing to the compound’s overall activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Dimethylfuran: A precursor to 3-(2,5-Dimethylfuran-3-yl)butan-1-amine, used in similar applications.
Furan: The parent compound, widely used in organic synthesis and industrial applications.
Pyrrole: Another heterocyclic compound with similar structural features and applications.
Uniqueness
This compound is unique due to the presence of both the furan ring and the amine group, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C10H17NO |
|---|---|
Molekulargewicht |
167.25 g/mol |
IUPAC-Name |
3-(2,5-dimethylfuran-3-yl)butan-1-amine |
InChI |
InChI=1S/C10H17NO/c1-7(4-5-11)10-6-8(2)12-9(10)3/h6-7H,4-5,11H2,1-3H3 |
InChI-Schlüssel |
APPGDFCHJKYTFB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(O1)C)C(C)CCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


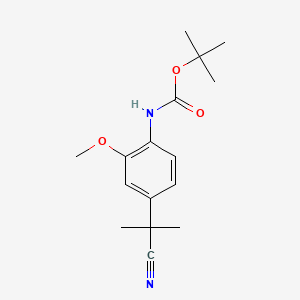
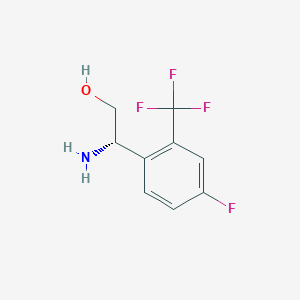
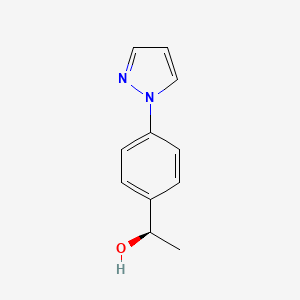
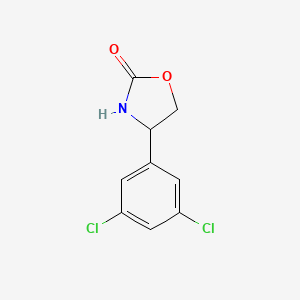
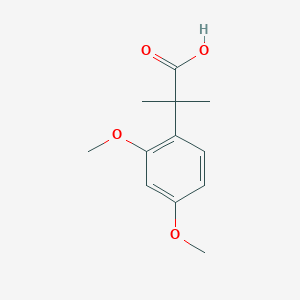
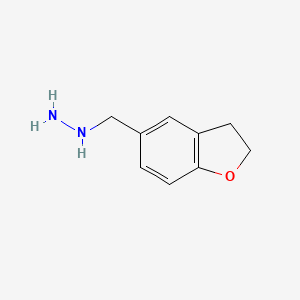

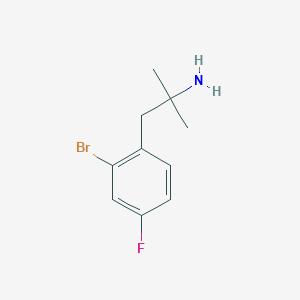

![1,5-Dioxa-8-azaspiro[5.5]undecane](/img/structure/B13600875.png)
